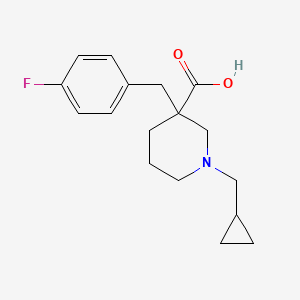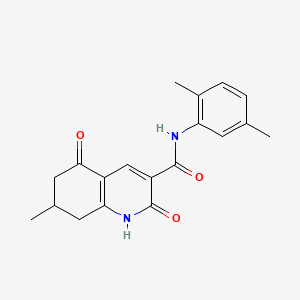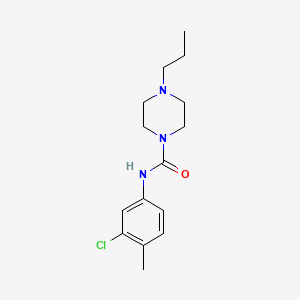![molecular formula C16H12ClFN4O2 B5325629 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a synthetic derivative of urea and oxadiazole, which are known to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of tyrosine kinases, which are overexpressed in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have antibacterial properties by inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea in lab experiments is its high potency and specificity. The compound has been optimized to target specific enzymes and signaling pathways, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea. One direction is to further study the compound's potential applications in drug development, particularly in the treatment of cancer and inflammatory diseases. Another direction is to optimize the synthesis method to produce higher yields and purity of the compound. Additionally, future studies should focus on the compound's potential toxicity and side effects to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. The compound has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. While the exact mechanism of action is not fully understood, the compound has been shown to inhibit various enzymes and signaling pathways involved in disease development and progression. Future research should focus on optimizing the synthesis method, studying the compound's potential toxicity and side effects, and further exploring its potential applications in drug development.
Métodos De Síntesis
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea involves the reaction of 4-chlorobenzylamine with ethyl chloroformate to form the intermediate compound, which is then reacted with 5-amino-1,2,4-oxadiazole and 4-fluorophenylisocyanate to produce the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea has been extensively studied for its potential applications in drug development. The compound has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-11-3-1-10(2-4-11)15-21-14(24-22-15)9-19-16(23)20-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQHZYXATZHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)

![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)

